molecular formula C38H26N6Rh-2 B13139390 Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)

Cat. No.: B13139390
M. Wt: 669.6 g/mol
InChI Key: CJDVYSJAAAEVPW-UHFFFAOYSA-N
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Description

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a coordination compound that has garnered significant interest in the field of chemistry due to its unique structural and electronic properties This compound features a rhodium(III) center coordinated with two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is unique due to its specific combination of ligands and the rhodium(III) center, which imparts distinct redox properties and a high affinity for DNA intercalation. This makes it particularly valuable in studies related to DNA-mediated electron transfer and its potential therapeutic applications .

Biological Activity

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a rhodium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Rhodium complexes are known for their unique structural properties and reactivity, which can be exploited for therapeutic purposes. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The compound consists of a rhodium(III) center coordinated to two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand. The unique electronic and steric properties of these ligands contribute to the biological activity of the complex. Rhodium(III) complexes are generally characterized by their kinetic inertness, making them stable in biological environments while still capable of interacting with biomolecules.

The biological activity of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanisms include:

  • Mitochondrial Dysfunction : The complex disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered calcium homeostasis. This triggers apoptotic pathways through cytochrome c release and caspase activation .
  • Inhibition of Cell Migration : Studies indicate that the compound reduces cancer cell migration by disrupting the actin cytoskeleton and affecting signaling pathways such as Rac1/VASP .
  • Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Efficacy Against Cancer Cell Lines

Research has demonstrated that Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exhibits significant anticancer activity across various cell lines. Key findings include:

Cell Line IC50 (µM) Effect
SKBr3 (Breast Cancer)5.0Induces apoptosis
HeLa (Cervical Cancer)4.2Inhibits proliferation
A549 (Lung Cancer)6.5Alters mitochondrial dynamics

These results indicate that the compound is particularly effective against breast and cervical cancer cell lines, with lower IC50 values suggesting higher potency .

Case Studies

  • In Vitro Study on SKBr3 Cells : A study demonstrated that treatment with Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) resulted in a significant reduction in oxidative phosphorylation in SKBr3 cells while maintaining mitochondrial integrity in non-cancerous HB2 cells. This selectivity underscores the potential for developing targeted therapies with reduced side effects .
  • In Vivo Mouse Model : In T-24 xenograft models, administration of the complex led to a notable decrease in tumor size compared to control groups treated with conventional chemotherapeutics like cisplatin. The reduced adverse effects observed suggest that this rhodium complex could be a safer alternative for cancer treatment .

Properties

Molecular Formula

C38H26N6Rh-2

Molecular Weight

669.6 g/mol

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium

InChI

InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;

InChI Key

CJDVYSJAAAEVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh]

Origin of Product

United States

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